Technical Whitepaper: 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate
Technical Whitepaper: 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate
Chemical Dynamics, Synthesis Protocols, and Applications in Heterocyclic Chemistry
Executive Summary
6-Hydroxy-2,4,5-triaminopyrimidine sulfate (CAS: 1603-02-7), often abbreviated as TRAP or TAHMS , represents a critical scaffold in the synthesis of fused nitrogen heterocycles.[1][2] While widely recognized for its utility in oxidative hair dye formulations due to its chromogenic capabilities, its primary scientific value lies in its role as a "gateway" intermediate.[1][2] It provides the pyrimidine core necessary for constructing pteridines (including folic acid analogs) and purines (such as guanine derivatives and acyclovir).[2]
This technical guide dissects the physicochemical behavior of this compound, providing researchers with validated protocols for its synthesis, stabilization, and application in condensation reactions.[1][2]
Chemical Identity & Structural Analysis[1][2][3][4]
The sulfate salt form is preferred in industrial and laboratory settings due to the high oxidation sensitivity of the free base.[1][2] The presence of the sulfate counter-ion stabilizes the electron-rich 2,4,5-triamino system, preventing premature oxidative degradation (e.g., to quinonoid species).[1][2]
Table 1: Physicochemical Profile
| Property | Specification | Notes |
| IUPAC Name | 2,5,6-Triaminopyrimidin-4-ol sulfate (1:[1][2][3]1) | Tautomeric equilibrium favors the keto-form (pyrimidinone) in solution.[2] |
| CAS Number | 1603-02-7 | Alternate CAS: 35011-47-3 (often associated with hydration states).[1][2][4] |
| Formula | C₄H₇N₅O[2][5][6][7][8] · H₂SO₄ | MW: 239.21 g/mol |
| Appearance | Off-white to pale yellow powder | Darkens upon oxidation/exposure to light.[2] |
| Melting Point | >300°C | Decomposes without distinct melting.[2][6] |
| Solubility (Water) | ~2.0 g/L (25°C) | Sparingly soluble.[2][9] Solubility increases significantly in dilute mineral acids.[1][2] |
| Solubility (Organic) | Insoluble | Ethanol, Acetone, Ether.[1] Soluble in DMSO.[1][2][9] |
| pKa | ~4.24 (Predicted) | Protonation occurs at N1/N3; the 5-amino group is weakly basic.[1][2] |
Synthesis & Production Workflow
The industrial synthesis of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate typically proceeds via the nitrosation of 2,4-diamino-6-hydroxypyrimidine followed by reduction.[1][2] The choice of reduction method (catalytic hydrogenation vs. chemical reduction) critically impacts the purity profile.[1][2]
Mechanistic Pathway
The synthesis relies on the high nucleophilicity of the C5 position in electron-rich pyrimidines.[1][2] Nitrosation introduces the nitrogen functionality, which is subsequently reduced to the amine.[1][2]
Figure 1: Synthetic route from diamino precursor to the sulfate salt.[1][2][3][4][10] The acidification step is crucial for trapping the unstable free base.[1][2]
Experimental Protocol: Catalytic Synthesis
Objective: Isolate high-purity 6-Hydroxy-2,4,5-triaminopyrimidine sulfate from the nitroso precursor. Safety Note: The free base is air-sensitive. All steps prior to acidification should be performed under an inert atmosphere (N₂ or Ar).[1][2]
Materials
-
Precursor: 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP)[1][2]
-
Catalyst: 5% Palladium on Carbon (Pd/C) (50% water wet)[1][2]
-
Solvent: 0.5 M NaOH (degassed)
Methodology
-
Dissolution: Suspend 10.0 g (approx. 64 mmol) of DAHNP in 150 mL of 0.5 M NaOH. The nitroso compound dissolves in base to form a deep red/orange solution.[1][2]
-
Hydrogenation: Transfer the solution to a pressure reactor (Parr hydrogenator). Add 1.0 g of Pd/C catalyst.[1][2]
-
Reaction: Purge with N₂ (3x) then H₂ (3x). Pressurize to 30 psi (2 bar) H₂. Stir vigorously at 40–50°C.
-
Filtration: Filter the catalyst under N₂ pressure or through a Celite pad under an inert blanket.[1][2] Do not expose the filtrate to air. [1][2]
-
Salt Formation: Immediately acidify the filtrate by dropwise addition of 50% H₂SO₄ until pH < 2.[1][2]
-
Isolation: Cool the slurry to 4°C for 2 hours. Filter the solid, wash with ice-cold water (2 x 20 mL) and ethanol (2 x 20 mL).
-
Drying: Dry under vacuum at 60°C.
Reactivity: The Pteridine Gateway[1][2]
The defining chemical property of 6-Hydroxy-2,4,5-triaminopyrimidine is its ability to condense with 1,2-dicarbonyl compounds (glyoxal, diacetyl, oxalic acid) to form the pteridine ring system.[1][2] This is the biological logic behind the biosynthesis of folate.
Condensation Mechanism
The reaction proceeds via a double Schiff base formation (imine condensation).[1][2] The high electron density of the 4,5-diamino motif facilitates nucleophilic attack on the dicarbonyl electrophile.[1][2]
Figure 2: Condensation pathway with glyoxal. The regioselectivity depends on the steric bulk of the dicarbonyl substituents.[1][2]
Critical Considerations for Researchers
-
Regioselectivity: When reacting with asymmetric dicarbonyls (e.g., methylglyoxal), a mixture of 6- and 7-substituted pteridines may form.[1][2] Isomeric purity must be monitored via HPLC.[1][2]
-
Solubility Management: The sulfate salt is sparingly soluble.[2][3] For condensation reactions, it is often necessary to buffer the solution (sodium acetate/acetic acid) to slowly liberate the free amine in situ, preventing oxidation while maintaining a concentration sufficient for reaction.[1][2]
Stability & Handling
Storage Protocols
-
Oxidation: The compound is stable as a solid sulfate.[1][2] However, in solution at neutral/alkaline pH, it rapidly oxidizes to form colored azo or azoxy dimers.[1][2]
-
Light Sensitivity: Store in amber vials. UV exposure accelerates degradation.[1][2]
-
Hygroscopicity: The sulfate salt can exist in various hydration states.[2] Store in a desiccator to maintain stoichiometry.
Safety (SDS Summary)
-
Signal Word: Warning.
-
Hazards: Skin and eye irritation; potential skin sensitizer (common for phenylenediamines and aminopyrimidines used in dyes).[1][2]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][2] Avoid inhalation of dust.[1][2]
References
-
European Commission Scientific Committee on Consumer Safety (SCCS). (2015).[1][2] Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate (A143).[1][2] SCCS/1561/15.[1][2] Link
-
Sigma-Aldrich. (n.d.).[1][2][6] Product Specification: 6-Hydroxy-2,4,5-triaminopyrimidine sulfate.[1][2][3][6][7][8][9][11][12][13]Link[1][2]
-
Chem-Impex International. (n.d.).[1][2][8] 6-Hydroxy-2,4,5-triaminopyrimidine sulfate: Applications in Pharmaceutical and Agricultural Research.Link[1][2]
-
Google Patents. (1954).[1][2] US2673204A: Processes for the syntheses of leucopterin and intermediates.[1][2]Link[1][2]
-
ChemicalBook. (2024).[1][2] 2,4,5-Triamino-6-hydroxypyrimidine sulfate Chemical Properties and Synthesis.Link[1][2]
Sources
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- 4. 2,5,6-triamino-4-pyrimidinol sulfate [thegoodscentscompany.com]
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- 9. Buy 6-Hydroxy-2,4,5-triaminopyrimidine sulfate | 39267-74-8 [smolecule.com]
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